molecular formula C8H9FO B1584092 2-Fluorophenetole CAS No. 451-80-9

2-Fluorophenetole

Cat. No.: B1584092
CAS No.: 451-80-9
M. Wt: 140.15 g/mol
InChI Key: SQSJADMOVKSAQY-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-Fluorophenetole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorophenetole can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-fluoronitrobenzene with ethanol in the presence of a base, followed by reduction of the nitro group to an amine, and subsequent diazotization and replacement with a fluorine atom .

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to facilitate the substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorophenetole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while substitution reactions can produce a variety of fluorinated aromatic compounds .

Mechanism of Action

The mechanism by which 2-Fluorophenetole exerts its effects involves its interaction with various molecular targets. The fluorine atom in the compound can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules. This can lead to changes in the compound’s behavior in chemical reactions and its potential biological activities .

Comparison with Similar Compounds

Uniqueness: 2-Fluorophenetole is unique due to the presence of both a fluorine atom and an ethoxy group on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

1-ethoxy-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9FO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSJADMOVKSAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075345
Record name o-Fluorophenatole
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Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

451-80-9
Record name 1-Ethoxy-2-fluorobenzene
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Record name 2-Fluorophenetole
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Record name 2-Fluorophenetole
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Record name 2-FLUOROPHENETOLE
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Synthesis routes and methods I

Procedure details

2-fluorophenol 4a (6.7 g, 60 mmol) was dissolved in 66 mL acetone, followed by addition of ethyl iodide (6.3 mL, 78 mmol) and potassium carbonate (12.4 g, 90 mmol). The reaction mixture was refluxed in an oil bath for 5 hours. Thereafter, the reaction mixture was concentrated under reduced pressure and partitioned after 100 mL ethyl acetate and 60 mL water were added. The aqueous phase was extracted with ethyl acetate (30 mL×2) and the organic extract was combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to obtain the title compound 1-ethoxy-2-fluoro-benzene 4b (6.9 g, red grease), yield: 82.1%. MS m/z (ESI): 280.2 [2M+1].
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-fluorophenol (8.6 g, 77 mmol), iodoethane (9.2 mL, 120 mmol) and potassium carbonate (21 g, 150 mmol) (finely powdered) was stirred in acetone (100 mL) at 50° C. overnight, then at room temperature for 24 h. The mixture was filtered over a pad of silica gel, and was rinsing with ether. The solution was carefully concentrated (due to volatility of product), then microfiltered to give 1-ethoxy-2-fluoro-benzene (92%) as a yellow oil. 1H NMR (CDCl3, 500 MHz), δ 7.12-6.94 (m, 2H), 6.91-6.86 (m, 1H), 6.83-6.77 (m, 1H), 4.01 (q, J=7.0 Hz, 2H), 1.37 (t, J=7.0 Hz, 3H).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is special about the synthesis of 2-Fluorophenetole described in this research paper?

A1: The research focuses on optimizing a greener and more efficient synthesis of this compound using microwave-assisted technology []. Traditional Williamson ether synthesis can be time-consuming. This paper explores how microwave heating can significantly accelerate the reaction between 2-fluorophenol and ethyl bromide in the presence of potassium carbonate, leading to faster reaction times without compromising yield [].

Q2: How is the synthesized this compound analyzed in this study?

A2: The researchers utilize Gas Chromatography coupled with Mass Spectrometry (GC-MS) to rapidly analyze the reaction products []. This technique allows them to identify this compound and assess the reaction's success by quantifying its presence compared to any remaining starting materials []. This rapid analysis method enables students to evaluate and adjust reaction conditions within a single laboratory session, highlighting the efficiency of the microwave-assisted approach.

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